molecular formula C12H4Cl6O B1201350 2,2',3,3',4',5-Hexachloro-4-biphenylol CAS No. 158076-62-1

2,2',3,3',4',5-Hexachloro-4-biphenylol

Cat. No. B1201350
M. Wt: 376.9 g/mol
InChI Key: GBRSRHQBVBUJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2',3,3',4',5-Hexachloro-4-biphenylol is a member of biphenyls and a trichlorobenzene.

Scientific Research Applications

Antiestrogenic Activity

2,2',3,3',4',5-Hexachloro-4-biphenylol has been studied for its antiestrogenic activity. Research has found that this compound, along with other hydroxylated polychlorinated biphenyls (PCBs), exhibits minimal binding to estrogen receptors and does not induce proliferation of estrogen-responsive cells. These findings suggest potential antiestrogenic effects, which could be significant in the context of endocrine disruption research (Moore et al., 1997).

Synthesis and Characterization

The synthesis and characterization of hydroxylated PCBs, including 2,2',3,3',4',5-Hexachloro-4-biphenylol, have been extensively studied. These compounds have been identified in human serum, indicating their relevance to human health and environmental studies. Understanding their synthesis and properties is crucial for assessing their potential biological and environmental impacts (Safe et al., 1995).

Structure-Activity Relationships

Research on the structure-activity relationships of hydroxylated PCBs, including 2,2',3,3',4',5-Hexachloro-4-biphenylol, helps in understanding their estrogenic and antiestrogenic activities. This research is vital for determining how structural variations impact their biological activity, which is crucial for risk assessment and environmental health studies (Connor et al., 1997).

Environmental and Biological Impacts

Studies have shown that compounds like 2,2',3,3',4',5-Hexachloro-4-biphenylol can impact environmental and biological systems. For instance, their metabolism in human hepatic microsomes and their presence in environmental samples like marine sediments and urban wastewaters have been the subject of research. Understanding these impacts is essential for environmental protection and public health (Schnellmann et al., 1983), (Agüera et al., 2003).

Photocatalytic Oxidation Studies

The compound's susceptibility to photocatalytic oxidation has been researched, providing insights into how it can be degraded in environmental settings. This research is crucial for developing methods to mitigate the environmental impact of PCBs and similar compounds (Wong et al., 2004).

properties

CAS RN

158076-62-1

Product Name

2,2',3,3',4',5-Hexachloro-4-biphenylol

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

2,3,6-trichloro-4-(2,3,4-trichlorophenyl)phenol

InChI

InChI=1S/C12H4Cl6O/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)12(19)11(18)9(5)16/h1-3,19H

InChI Key

GBRSRHQBVBUJCF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl)Cl

Other CAS RN

158076-62-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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